molecular formula C7H10N2O2S B15263183 2,4-Dimethylpyridine-3-sulfonamide

2,4-Dimethylpyridine-3-sulfonamide

Cat. No.: B15263183
M. Wt: 186.23 g/mol
InChI Key: DQCORRQVBKBFLB-UHFFFAOYSA-N
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Description

2,4-Dimethylpyridine-3-sulfonamide is an organic compound belonging to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied and utilized in various fields, including medicinal chemistry, due to their antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyridine-3-sulfonamide typically involves the sulfonation of 2,4-dimethylpyridine. One common method is the reaction of 2,4-dimethylpyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide . The reaction conditions usually require controlled temperatures and careful handling of reagents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the synthesis of folic acid in bacteria, thereby exerting their antibacterial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2,4-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-5-3-4-9-6(2)7(5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11)

InChI Key

DQCORRQVBKBFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)S(=O)(=O)N

Origin of Product

United States

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